1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its naphthalene core, which is substituted with a hydroxy group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 1-naphthoic acid derivatives.
Reduction: Formation of 1-hydroxy-N-(2-aminophenyl)naphthalene-2-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts . The compound’s antiproliferative effects are linked to the induction of apoptosis in cancer cells through mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
Uniqueness
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthetic electron transport and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H12N2O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-12-6-2-1-5-11(12)9-10-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
YBNPSJLQCNCCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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